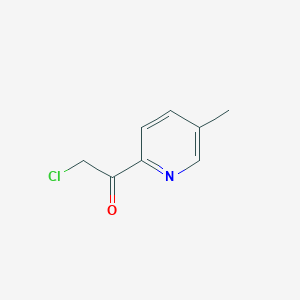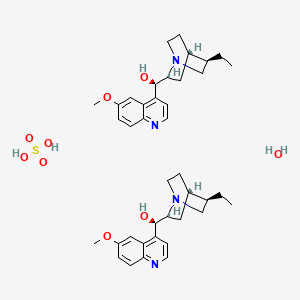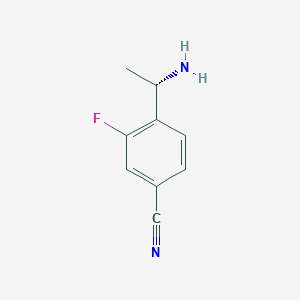
(S)-4-(1-Aminoethyl)-3-fluorobenzonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-4-(1-Aminoethyl)-3-fluorobenzonitrile is a chiral compound with significant potential in various scientific fields. The compound features a fluorine atom and a nitrile group attached to a benzene ring, with an aminoethyl group in the (S)-configuration. This unique structure imparts specific chemical and biological properties, making it a valuable subject of study.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4-(1-Aminoethyl)-3-fluorobenzonitrile typically involves asymmetric catalytic methods. One common approach is the asymmetric hydrogenation of nitriles using chiral catalysts. This method ensures the production of enantiomerically pure compounds, which is crucial for applications in pharmaceuticals and other fields.
Industrial Production Methods
Industrial production of this compound often employs large-scale catalytic processes. These processes are designed to maximize yield and purity while minimizing costs and environmental impact. The use of engineered transaminase polypeptides has been explored to enhance the efficiency of the synthesis .
化学反応の分析
Types of Reactions
(S)-4-(1-Aminoethyl)-3-fluorobenzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The fluorine atom can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts is often employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, such as primary amines, oxides, and substituted benzene derivatives.
科学的研究の応用
(S)-4-(1-Aminoethyl)-3-fluorobenzonitrile has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme-substrate interactions and protein-ligand binding.
Industry: The compound is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of (S)-4-(1-Aminoethyl)-3-fluorobenzonitrile involves its interaction with specific molecular targets. The aminoethyl group can form hydrogen bonds with target molecules, while the fluorine atom enhances the compound’s lipophilicity, facilitating its passage through biological membranes. The nitrile group can participate in various chemical reactions, contributing to the compound’s overall reactivity .
類似化合物との比較
Similar Compounds
(S)-3-(1-Aminoethyl)phenol: Similar in structure but lacks the fluorine atom and nitrile group.
(S)-3-(1-Aminoethyl)aniline: Contains an amino group instead of a nitrile group.
Trifluoromethyl amines: Feature multiple fluorine atoms, offering different reactivity and properties.
Uniqueness
(S)-4-(1-Aminoethyl)-3-fluorobenzonitrile stands out due to its unique combination of a chiral center, a fluorine atom, and a nitrile group. This combination imparts specific chemical and biological properties that are not found in similar compounds, making it a valuable subject for research and industrial applications.
特性
分子式 |
C9H9FN2 |
|---|---|
分子量 |
164.18 g/mol |
IUPAC名 |
4-[(1S)-1-aminoethyl]-3-fluorobenzonitrile |
InChI |
InChI=1S/C9H9FN2/c1-6(12)8-3-2-7(5-11)4-9(8)10/h2-4,6H,12H2,1H3/t6-/m0/s1 |
InChIキー |
YNSAMDYSPOHAQE-LURJTMIESA-N |
異性体SMILES |
C[C@@H](C1=C(C=C(C=C1)C#N)F)N |
正規SMILES |
CC(C1=C(C=C(C=C1)C#N)F)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


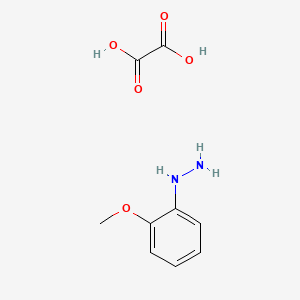
![3-Methyl-3,7-dihydro-4h-pyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B12831844.png)
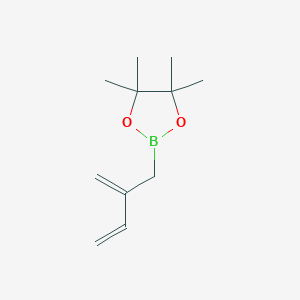

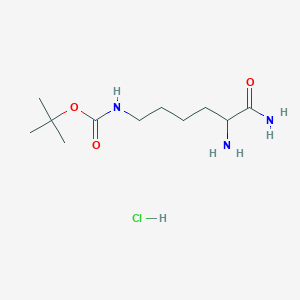
![(Z)-7-[(1R)-3alpha,5alpha-Dihydroxy-2beta-[(E)-2-[2-[(3-trifluoromethylphenoxy)methyl]-1,3-dioxolan-2-yl]ethenyl]cyclopentan-1alpha-yl]-5-heptenoic acid methyl ester](/img/structure/B12831874.png)



![N-Isopropyl-1H-benzo[d]imidazol-1-amine](/img/structure/B12831906.png)
![(4,5,6,7-Tetrahydrobenzo[b]thiophen-2-yl)methanamine](/img/structure/B12831910.png)
